molecular formula C9H6ClFN2 B13147130 6-Chloro-5-fluoroquinolin-3-amine

6-Chloro-5-fluoroquinolin-3-amine

Cat. No.: B13147130
M. Wt: 196.61 g/mol
InChI Key: UBIBRJSJTNVPBA-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroquinolin-3-amine is a heterocyclic aromatic amine that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 5th positions, respectively, on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoroquinolin-3-amine typically involves the following steps:

    Cyclization Reaction: Starting from an appropriate aniline derivative, the quinoline ring is formed through a cyclization reaction.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. For instance, chlorination can be performed using thionyl chloride, while fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoroquinolin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

    Electrophilic Substitution: Chlorine gas or bromine in acetic acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

6-Chloro-5-fluoroquinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinolin-3-amine: Lacks the fluorine atom at the 5th position.

    5-Fluoroquinolin-3-amine: Lacks the chlorine atom at the 6th position.

    6-Fluoroquinolin-3-amine: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-5-fluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

6-chloro-5-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-1-2-8-6(9(7)11)3-5(12)4-13-8/h1-4H,12H2

InChI Key

UBIBRJSJTNVPBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CC(=C2)N)F)Cl

Origin of Product

United States

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